molecular formula C15H15N5O B1210560 3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine

3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine

Cat. No. B1210560
M. Wt: 281.31 g/mol
InChI Key: PUNBVKNEVSHWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-phenoxypropyl)-5-tetrazolyl]pyridine is an aromatic ether.

Scientific Research Applications

  • OLED Applications : Feng et al. (2016) conducted a study on tetradentate Pt(II) complexes, including a derivative of phenoxyl-pyridine, which displayed highly efficient and deep-blue emission, making them promising materials for OLED applications (Feng et al., 2016).

  • Organic Dyes : Marchesi et al. (2019) synthesized a series of phenols containing tetrahydroimidazo[1,5-a]pyridin, demonstrating intense fluorescence and a large Stokes shift, indicating potential use as organic dyes (Marchesi et al., 2019).

  • Heterocyclic Systems Synthesis : Lukyanov et al. (2006) explored the microwave-assisted synthesis and transformation of sterically hindered 3-(5-tetrazolyl)pyridines, leading to the formation of novel heterocyclic systems, which could have various applications in material science and chemistry (Lukyanov et al., 2006).

  • Coordination Compounds and Luminescence : Guo et al. (2016) investigated the assembly of Terbium(III) compounds based on pyridine-tetrazole-acetic acid, leading to structures with potential applications in luminescence and materials science (Guo et al., 2016).

  • Coordination Compounds with Neodymium : Zou et al. (2014) synthesized coordination compounds with neodymium using tetrazole containing carboxylic acid ligands, including 3-(5-tetrazolyl)pyridine, for potential applications in material science and luminescence (Zou et al., 2014).

  • Synthesis of Pyridothienopyrimidines : Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which might find applications in the development of new materials and pharmaceuticals (Bakhite et al., 2005).

  • Iridium(III) Complexes for OLEDs : Tang et al. (2014) synthesized novel iridium(III) complexes using a pyridine derivative, showing potential for application in polymer light-emitting diodes (Tang et al., 2014).

  • Antimicrobial Activities : Gaonkar et al. (2007) synthesized a series of novel isoxazolines containing a pyridine moiety, showing significant antimicrobial activity, indicating potential pharmaceutical applications (Gaonkar et al., 2007).

  • Iridium Tetrazolate Complexes : Stagni et al. (2008) explored the synthesis and characterization of iridium(III) complexes with tetrazolate ligands, demonstrating a wide range of emission properties suitable for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

  • mGlu5 Receptor Antagonists : Huang et al. (2004) developed a highly potent and selective mGlu5 receptor antagonist, indicating potential for neurological and psychiatric applications (Huang et al., 2004).

properties

Product Name

3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

3-[2-(3-phenoxypropyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C15H15N5O/c1-2-7-14(8-3-1)21-11-5-10-20-18-15(17-19-20)13-6-4-9-16-12-13/h1-4,6-9,12H,5,10-11H2

InChI Key

PUNBVKNEVSHWHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCN2N=C(N=N2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCCCN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine
Reactant of Route 3
Reactant of Route 3
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine
Reactant of Route 4
Reactant of Route 4
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine
Reactant of Route 5
Reactant of Route 5
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine
Reactant of Route 6
Reactant of Route 6
3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.